1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
Overview
Description
1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the class of pyrazolo[3,4-b]pyridines. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential biomedical applications . The pyrazolo[3,4-b]pyridine core can exist in two tautomeric forms, namely the 1H- and 2H-isomers, and can be substituted at various positions to yield a wide range of derivatives .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives, which are structurally related to 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, has been achieved through various methods. One approach involves a microwave-assisted one-pot condensation of 3-methyl-1-phenyl-1H-pyrazolo-5-amine, formaldehyde, and β-diketones in aqueous media catalyzed by InCl3 . Another method includes the Vilsmeier–Haack reaction to synthesize 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, which can be further reacted to obtain chalcone analogues . Additionally, a Sonogashira-type cross-coupling reaction has been used to synthesize 2H-pyrazolo[4,3-c]pyridines, a closely related structure, from 1H-pyrazol-3-yl trifluoromethanesulfonates .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-b]pyridine derivatives has been studied through various techniques, including X-ray single crystal diffraction. These studies have revealed that the compounds can form different geometries, such as tetrahedral, octahedral, and complex sheet structures, depending on the substituents and the metal centers in the case of metal complexes . The supramolecular interactions, including hydrogen bonding and weak molecular interactions, play a significant role in the crystalline architectures of these compounds .
Chemical Reactions Analysis
Pyrazolo[3,4-b]pyridine derivatives can undergo various chemical reactions to yield a plethora of compounds with potential biological activities. For instance, the reaction of pyrazolo[3,4-b]pyridine-5-carbaldehydes with acetophenones and hydrazine hydrate can afford chalcone analogues and dipyrazolopyridines, respectively . Furthermore, the Friedlander condensation of a pyrazolo[3,4-b]pyridine synthon with reactive methylenes has been performed to achieve tricyclic, tetracyclic, and pentacyclic N-heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives are influenced by the substituents present on the core structure. The absorption and emission spectra of these compounds depend on the substituents at specific positions on the pyridine ring, which can affect their photophysical properties . The solubility of these compounds can also be modified, as seen in the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, which is a water-soluble aldehyde with potential as an intermediate for anticancer drugs .
Scientific Research Applications
Synthesis and Characterization
- 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde has been utilized in the synthesis of various novel compounds. For instance, it has been reacted with chitosan to form Schiff bases, characterized through spectral analyses such as FTIR and NMR, and evaluated for antimicrobial activity (Hamed et al., 2020).
Antimicrobial Activity
- Schiff bases derived from this compound have been tested against a range of bacteria and fungi. These studies have demonstrated that the antimicrobial activity of these bases is dependent on the type of Schiff base moiety created (Hamed et al., 2020).
Anti-mitotic Activity
- In the realm of cancer research, derivatives of this compound have been synthesized and shown to exhibit anti-mitotic activity. They have demonstrated cytotoxic effects on cancer cell lines and induced apoptosis through mechanisms like caspase activation and PARP-1 fragmentation (Milišiūnaitė et al., 2018).
Synthetic Routes and Novel Derivatives
- This compound has also been a key starting material in the synthesis of various novel chemical structures, such as pyrazolinone and pyrazole derivatives. These syntheses have involved reactions with different reagents, leading to diverse and potentially biologically active compounds (Aly et al., 2004).
Photophysical Properties
- In photophysical studies, derivatives of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde have been synthesized and their absorption and emission properties have been analyzed. These studies are significant in the field of fluorescent materials and sensors (Patil et al., 2010).
Catalytic Applications
- The compound has been used as a precursor in catalytic reactions, such as Sonogashira-type cross-coupling reactions, to yield various pyrazole derivatives. These reactions are crucial in the synthesis of complex organic compounds with potentialapplications in drug discovery and material science (Vilkauskaitė et al., 2011).
Structural and Molecular Design
- Its derivatives have been utilized in molecular design, particularly in forming complex structures such as oxaselenolanes. This highlights its role in the synthesis of novel compounds with unique structural features, which can be crucial for the development of new materials or pharmaceuticals (Papernaya et al., 2015).
Anticancer Activity
- Some derivatives have been evaluated for their anticancer properties. This includes the synthesis of specific pyrazole-based heterocycles and their subsequent assessment in terms of cytotoxicity against various cancer cell lines, showing the potential of this compound in cancer research (Alam et al., 2017).
Calcium Channel Antagonist Activity
- Research has also explored its use in the synthesis of novel 1,4-dihydropyridine derivatives, which have been evaluated for calcium channel blocking activity. This points to its potential application in cardiovascular drug development (Shahrisa et al., 2012).
properties
IUPAC Name |
1-pyridin-2-ylpyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-7-8-5-11-12(6-8)9-3-1-2-4-10-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTKXJUKCIXCBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C(C=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640909 | |
Record name | 1-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde | |
CAS RN |
896717-66-1 | |
Record name | 1-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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